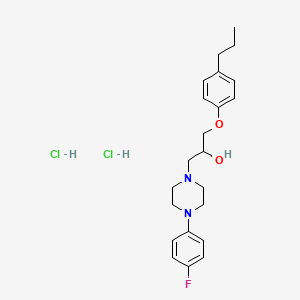

3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

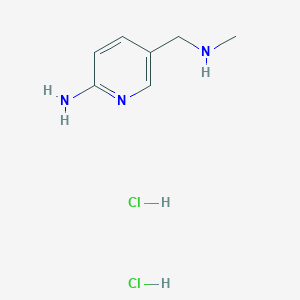

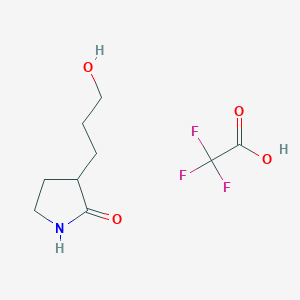

Description

The compound "3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide" is a synthetic molecule that appears to be related to a class of compounds with various pharmacological activities. The structure suggests that it is a propanamide derivative with a piperidine ring and a thiazole moiety, which are common in molecules with potential biological activities. The presence of these functional groups indicates that the compound could interact with biological targets such as enzymes or receptors.

Synthesis Analysis

The synthesis of related propanamide derivatives often involves multi-step reactions, starting with basic building blocks like piperidine and subsequently introducing various functional groups. For instance, the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide involved a series of steps starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate . Similarly, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides incorporated a pharmacophore through a sequence of reactions . These methods could potentially be adapted for the synthesis of "3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide".

Molecular Structure Analysis

The molecular structure of propanamide derivatives is often characterized using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structure of related compounds has been determined, providing insights into their three-dimensional conformation and potential interaction sites . The presence of a piperidine ring and a thiazole group in the compound of interest suggests that it may have similar structural features, which could be elucidated using these techniques.

Chemical Reactions Analysis

Propanamide derivatives can undergo various chemical reactions depending on their functional groups. The piperidine ring can be protonated, as seen in the case of fentanyl analogs, affecting the molecule's interaction with biological targets . The thiazole moiety could also participate in chemical reactions, potentially leading to the formation of new compounds with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a propoxy group in the compound of interest suggests increased lipophilicity, which could affect its absorption and distribution in biological systems. The thiazole and piperidine rings may contribute to the molecule's overall stability and reactivity .

Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Activities

- The chemical structure of 3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide shares similarities with thiazole derivatives known for antimicrobial activities. For instance, some thiazole derivatives have shown significant antibacterial and anticandidal effects against various strains, as well as notable cytotoxic activities against human leukemia cells ((Dawbaa et al., 2021)).

Potential in Alzheimer’s Disease Treatment

- Compounds structurally related to 3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide have been evaluated as potential drug candidates for Alzheimer’s disease. Derivatives containing similar structural components showed promising results in enzyme inhibition activity against acetylcholinesterase, a key enzyme in Alzheimer's pathology ((Rehman et al., 2018)).

Antiallergic Properties

- Similar N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanamide derivatives have been synthesized and tested for antiallergic properties. These compounds exhibited antianaphylactic activity and inhibited anti slow-reacting substances, suggesting potential use in allergy treatments ((Shigenaga et al., 1994)).

Anticancer Potential

- Piperidine-based thiazole derivatives, structurally akin to 3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide, have shown significant anticancer activity. These compounds were evaluated for their efficacy against various cancer cell lines, revealing their potential as anticancer agents ((Rehman et al., 2018)).

Anticonvulsant and Antiulcer Activities

- Related compounds have demonstrated anticonvulsant and antiulcer activities, suggesting a possible application for 3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide in treating epilepsy and gastric ulcers ((Kamiński et al., 2015); (Ueda et al., 1991)).

Antimicrobial Efficacy

- Piperidine derivatives, including those related to the compound , have shown potent antimicrobial activities against various pathogens, indicating potential use in treating infections ((Vinaya et al., 2009)).

Propriétés

IUPAC Name |

3-(4-propoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-2-13-26-19-8-5-17(6-9-19)7-10-20(25)23-15-18-4-3-12-24(16-18)21-22-11-14-27-21/h5-6,8-9,11,14,18H,2-4,7,10,12-13,15-16H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWAKZFNKWGKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)NCC2CCCN(C2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-propoxyphenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)

![N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide](/img/structure/B3004884.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3004885.png)

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

![4-[(Pyridin-4-yl)sulfamoyl]benzoic acid](/img/structure/B3004891.png)

![3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide](/img/structure/B3004892.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3004894.png)

![2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B3004896.png)